2,4,4'-Trihydroxydihydrochalcone
Overview
Description
2,4,4’-Trihydroxydihydrochalcone is a chemical compound belonging to the class of dihydrochalcones, which are derivatives of chalcones. Chalcones are α,β-unsaturated ketones that are bioprecursors of flavonoids, a group of natural substances with variable phenolic structures . This compound is characterized by the presence of three hydroxyl groups attached to the aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’-Trihydroxydihydrochalcone typically involves the condensation of 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of 2,4,4’-Trihydroxydihydrochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,4’-Trihydroxydihydrochalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,4’-Trihydroxydihydrochalcone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various flavonoids and other bioactive compounds.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of natural sweeteners and flavoring agents.
Mechanism of Action
The mechanism of action of 2,4,4’-Trihydroxydihydrochalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and nitric oxide synthase.
Comparison with Similar Compounds
2,4,4’-Trihydroxydihydrochalcone can be compared with other similar compounds such as:
Echinatin: Similar structure but with different functional groups, leading to variations in bioactivity.
Loureirin C: Another dihydrochalcone with distinct pharmacological properties.
Licochalcone B: Known for its potent anti-inflammatory and anticancer activities.
Uniqueness: The presence of three hydroxyl groups in 2,4,4’-Trihydroxydihydrochalcone makes it unique in terms of its chemical reactivity and biological activities. This structural feature contributes to its potent antioxidant and anti-inflammatory properties, distinguishing it from other dihydrochalcones .
Biological Activity
2,4,4'-Trihydroxydihydrochalcone is a derivative of chalcone, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Overview of Chalcones
Chalcones are natural compounds that serve as precursors to flavonoids and other polyphenols. They exhibit a wide range of biological activities including antibacterial , antifungal , anti-inflammatory , and anticancer properties. The structural modifications in chalcone derivatives significantly influence their pharmacological profiles, making them valuable in medicinal chemistry .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can outperform some conventional antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 1-2 | High |
Enterococcus faecalis | 1-2 | High |
Escherichia coli | 2-8 | Moderate |
Salmonella enterica | 2-8 | Moderate |
Anti-inflammatory Effects
The compound also exhibits significant anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce the production of pro-inflammatory cytokines and mediators like nitric oxide (NO), which are involved in various inflammatory diseases .
Case Study: Inhibition of Inflammatory Mediators
In a study evaluating the anti-inflammatory effects of various chalcone derivatives, this compound demonstrated superior inhibition of COX-2 activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential as an alternative therapeutic agent in managing inflammatory conditions .
Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms including modulation of signaling pathways related to cell survival and death .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and microbial resistance pathways.
- Signal Transduction Modulation : It affects pathways such as NF-kB and MAPK that are crucial in cancer progression and inflammation.
- Reactive Oxygen Species Scavenging : The antioxidant properties help mitigate oxidative stress-related damage in cells .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-3,5-7,9,16-17,19H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBQZFJZIGYXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445133 | |
Record name | 2,4,4'-trihydroxydihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15097-74-2 | |
Record name | 2,4,4'-trihydroxydihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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